N-(4-ethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide
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Description
N-(4-ethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
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Biological Activity
N-(4-ethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide, identified by CAS number 1105227-69-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimalarial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O4S2, with a molecular weight of 431.5 g/mol. The compound contains a thiazole moiety, which is known for its diverse biological activities.
Antimalarial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimalarial properties. For instance, a systematic study on thiazole analogs indicated that modifications to the N-aryl amide group are critical for enhancing in vitro activity against Plasmodium falciparum, the causative agent of malaria. The most potent compounds displayed low cytotoxicity in HepG2 cell lines while effectively reducing the survival of intracellular amastigotes .
Table 1: Antimalarial Activity of Thiazole Derivatives
Compound | IC50 (µM) | Cytotoxicity (HepG2) | Mechanism of Action |
---|---|---|---|
Compound 2j | 0.5 | Low | Induces ultrastructural changes in parasites |
Compound 2m | 0.8 | Low | Increases NO production in macrophages |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A class of thiazole derivatives was synthesized and evaluated for their activity against different cancer cell lines, including A549 (lung cancer) and C6 (glioma). The results indicated that certain derivatives induced apoptosis in tumor cells, suggesting their potential as anticancer agents .
Table 2: Anticancer Activity Evaluation
Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
---|---|---|---|
Compound 6f | A549 | 15 | Yes |
Compound 6g | C6 | 20 | Yes |
Anti-inflammatory Activity
Thiazole compounds have also been reported to possess anti-inflammatory properties. A series of thiazole derivatives demonstrated strong inhibition of cyclooxygenase enzymes, which are key mediators in the inflammatory response. This suggests that this compound may have therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
- Antimalarial Study : In a study assessing the efficacy of various thiazole derivatives against Plasmodium falciparum, compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced potency and lower cytotoxicity compared to standard treatments .
- Anticancer Research : In vitro studies revealed that thiazole derivatives could effectively target cancer cells by inducing apoptosis through caspase activation pathways. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the phenyl ring for maximizing anticancer activity .
- Inflammation Model : Thiazole derivatives showed significant inhibition of cyclooxygenase activity, leading to reduced inflammatory markers in treated models. This positions them as potential candidates for further development into anti-inflammatory drugs .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-3-27-17-8-4-14(5-9-17)21-19(24)12-16-13-28-20(23-16)22-15-6-10-18(11-7-15)29(2,25)26/h4-11,13H,3,12H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNWVZYGWFGTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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